

# Application Note: Quantification of Apigenin 7-Glucuronide by HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apigenin 7-glucuronide*

Cat. No.: *B1238885*

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## Abstract

This application note provides a detailed methodology for the quantification of **apigenin 7-glucuronide** in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and drug development professionals. Included are comprehensive experimental procedures, instrument parameters, and method validation data.

## Introduction

Apigenin, a naturally occurring flavonoid, and its metabolites, such as **apigenin 7-glucuronide**, are of significant interest in pharmaceutical and nutraceutical research for their potential therapeutic properties. Accurate and precise quantification of these compounds in biological and formulated matrices is crucial for pharmacokinetic, metabolic, and quality control studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust, reliable, and cost-effective method for this purpose.<sup>[1]</sup> This document outlines a validated HPLC-UV method for the determination of **apigenin 7-glucuronide**.

## Principle

The method employs reverse-phase HPLC to separate **apigenin 7-glucuronide** from other components in the sample matrix. A C18 column is commonly used for the separation of flavonoids.<sup>[2][3]</sup> The mobile phase typically consists of a mixture of an aqueous solution with a small percentage of acid (e.g., phosphoric acid or formic acid) and an organic solvent (e.g.,

acetonitrile).[2][4] Gradient elution is often utilized to achieve optimal separation.[2][4] Detection and quantification are performed by a UV detector at a wavelength where **apigenin 7-glucuronide** exhibits maximum absorbance, typically around 335 nm.[4] An internal standard, such as baicalin or rutin, is recommended to ensure accuracy by correcting for variations during sample preparation and injection.[2][4][5]

## Materials and Reagents

- **Apigenin 7-glucuronide** standard (≥98% purity)
- Internal Standard (IS), e.g., Baicalin or Rutin
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or deionized)
- Phosphoric acid or Formic acid (analytical grade)
- Dichloromethane (for liquid-liquid extraction)
- Control matrices (e.g., blank cream, plasma, bile)

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following parameters have been shown to be effective for the analysis of **apigenin 7-glucuronide**:

Parameter	Condition
HPLC System	Shimadzu SPD-M20A with photodiode array detector or equivalent
Column	YoungJin Biochrom INNO-P C18 (5 $\mu$ m, 4.6 $\times$ 150 mm) or equivalent C18 column[4]
Mobile Phase	A: Distilled water with 0.1% phosphoric acid B: Acetonitrile[4]
Gradient Elution	0-30 min: 10% to 25% B 30-40 min: 25% to 10% B 40-50 min: 10% B (isocratic)[4]
Flow Rate	1 mL/min[4]
Injection Volume	10 $\mu$ L[4]
Column Temperature	30 $^{\circ}$ C[4]
Detection Wavelength	335 nm[4]

## Experimental Protocols

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **apigenin 7-glucuronide** and the internal standard in a suitable solvent such as methanol or a mixture of water and acetonitrile (1:1, v/v) to prepare individual stock solutions.[6][7]
- Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase to create calibration standards and quality control (QC) samples at various concentrations.[6]

The choice of sample preparation technique depends on the matrix.

### 5.2.1. For Topical Cream Formulations (Liquid-Liquid Extraction)[4][5][8][9]

- Accurately weigh a portion of the cream containing **apigenin 7-glucuronide**.
- Add a known amount of internal standard.
- Perform liquid-liquid extraction using dichloromethane.[4][9]

- Separate the organic phase containing the analyte and internal standard.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection into the HPLC system.

#### 5.2.2. For Biological Samples (Plasma/Blood - Protein Precipitation)[\[2\]](#)[\[6\]](#)

- To a 100  $\mu\text{L}$  aliquot of plasma or blood, add 200  $\mu\text{L}$  of cold acetonitrile containing the internal standard.[\[2\]](#)
- Vortex the mixture for 1 minute to precipitate proteins.[\[2\]](#)
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[\[2\]](#)
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[\[2\]](#)
- Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase.[\[2\]](#)
- Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
- Transfer the supernatant to an autosampler vial for HPLC analysis.

#### 5.2.3. For Biological Samples (Bile - Solid-Phase Extraction)[\[2\]](#)[\[6\]](#)

- Dilute 5  $\mu\text{L}$  of bile sample with 1 mL of water containing 0.1% formic acid and the internal standard.[\[2\]](#)
- Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[\[2\]](#)
- Load the diluted bile sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water to remove interfering substances.[\[2\]](#)

- Elute the **apigenin 7-glucuronide** and internal standard with 1 mL of methanol.[\[2\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the initial mobile phase.[\[2\]](#)
- Transfer to an autosampler vial for HPLC analysis.

## Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for the intended purpose.

Parameter	Typical Results
Linearity ( $R^2$ )	> 0.995 over the concentration range of 60-140% of the target concentration. <a href="#">[4]</a>
Limit of Detection (LOD)	0.288 µg/mL <a href="#">[4]</a>
Limit of Quantification (LOQ)	0.873 µg/mL <a href="#">[4]</a>
Precision (%RSD)	Intraday and interday precision should be < 2%. For a standard solution, a %RSD of 0.56% has been reported. <a href="#">[4]</a>
Accuracy (Recovery)	The average recovery rate should be within 98-102%. A recovery of 101.4% has been reported for a sample solution. <a href="#">[4]</a>
Specificity	The method should be able to differentiate and quantify apigenin 7-glucuronide in the presence of other components in the matrix. <a href="#">[4]</a> <a href="#">[9]</a>

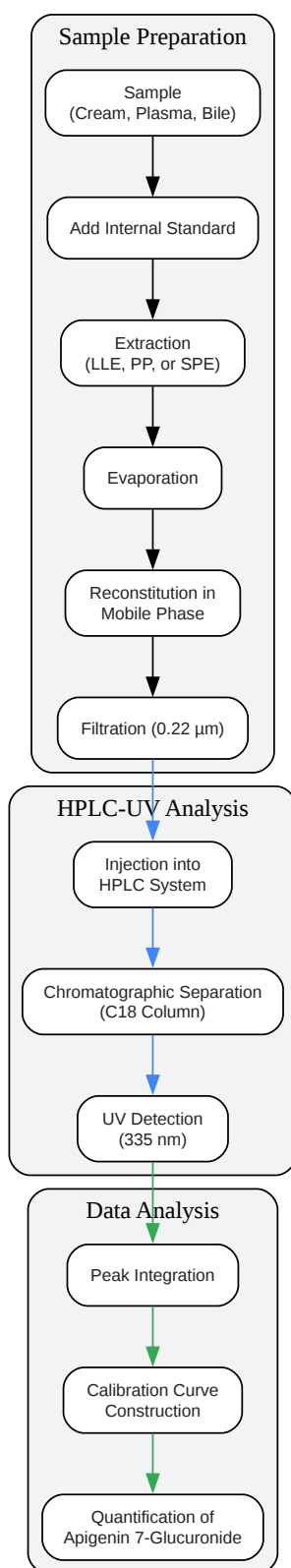
## Data Presentation

Analyte	Retention Time (min)
Apigenin 7-glucuronide	19.8 <a href="#">[4]</a>
Baicalin (Internal Standard)	24.7 <a href="#">[4]</a>

Parameter	Acceptance Criteria	Result
Tailing Factor	$\leq 2$	Conforms
Theoretical Plates	$> 2000$	Conforms
Repeatability of Peak Area (%RSD)	$\leq 2.0\%$	0.4% (A7OG), 0.2% (Baicalin) <a href="#">[4]</a> <a href="#">[10]</a>

Validation Parameter	Specification	Result
Linearity ( $R^2$ )	$\geq 0.995$	$> 0.995$ <a href="#">[4]</a>
LOD ( $\mu\text{g/mL}$ )	Report Value	0.288 <a href="#">[4]</a>
LOQ ( $\mu\text{g/mL}$ )	Report Value	0.873 <a href="#">[4]</a>
Precision (%RSD)	$\leq 2.0\%$	0.56% <a href="#">[4]</a>
Accuracy (%)	98.0 - 102.0%	101.4% <a href="#">[4]</a>

## Visualization



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Caption: Experimental workflow for **apigenin 7-glucuronide** quantification.

## Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of **apigenin 7-glucuronide** in various matrices. The protocol provides the necessary details for successful implementation in a laboratory setting. Proper method validation is essential to ensure the accuracy and precision of the results.

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